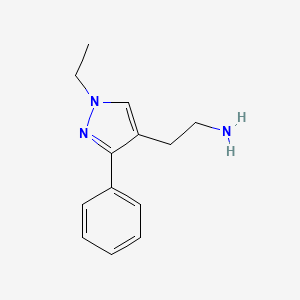

2-(1-エチル-3-フェニル-1H-ピラゾール-4-イル)エタン-1-アミン

概要

説明

“2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains an ethyl group and a phenyl group .

Molecular Structure Analysis

The molecular structure of “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” includes a pyrazole ring, an ethyl group, and a phenyl group . The InChI code for the compound is "1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8)" .Physical and Chemical Properties Analysis

The compound “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” has a molecular weight of 111.15 . It is a liquid at room temperature .科学的研究の応用

抗真菌および抗菌活性

この化合物は、良好なin vitro抗真菌および抗菌活性を示しています . 分子中の臭素の存在は、脂溶性の増加による吸収率を高め、薬理活性を向上させます .

抗がんの可能性

この化合物は、抗がん研究において可能性を示しています . 1, 3-ジアゾールの誘導体は、抗腫瘍などのさまざまな生物学的活性を示しています .

抗炎症作用

この化合物は、抗炎症作用を示しています . これは、新しい抗炎症薬の開発のための潜在的な候補となっています .

抗酸化作用

この化合物は、抗酸化作用を示しています . 抗酸化物質とは、フリーラジカルによって引き起こされる細胞の損傷を予防または遅らせることができる物質です .

抗糖尿病作用

この化合物は、抗糖尿病作用を示しています . これは、糖尿病の治療における潜在的な用途を示唆しています .

抗ウイルス作用

この化合物は、抗ウイルス作用を示しています . これは、ウイルス感染症の治療における潜在的な用途を示唆しています .

駆虫作用

この化合物は、駆虫作用を示しています . 駆虫薬は、寄生虫である蠕虫(蠕虫)を体から駆除する薬で、麻痺させるか殺すかのいずれかです .

除草作用

Safety and Hazards

The compound “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

作用機序

Mode of action

The mode of action of pyrazole derivatives can vary widely depending on their chemical structure and the specific biological target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .

Biochemical pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific biological targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely depending on their chemical structure. Some pyrazole derivatives are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of pyrazole derivatives can vary widely depending on their specific biological targets and mode of action. For example, some pyrazole derivatives have been found to have anti-inflammatory, antiviral, and anticancer effects .

Action environment

The action, efficacy, and stability of pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

生化学分析

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction leads to the inhibition of AchE activity, which can affect nerve impulse transmission and result in behavioral changes . Additionally, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has shown potential interactions with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Cellular Effects

The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation of ROS levels can impact cellular metabolism and overall cell health. Furthermore, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has been found to affect cell signaling pathways related to apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, its interaction with acetylcholinesterase leads to the inhibition of this enzyme, resulting in the accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulse transmission . Additionally, this compound can bind to specific receptors and modulate their activity, influencing downstream signaling pathways . Changes in gene expression are also observed, with certain genes being upregulated or downregulated in response to the presence of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These long-term effects are crucial for understanding the potential therapeutic applications and safety of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

Dosage Effects in Animal Models

In animal models, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as oxidative stress, enzyme inhibition, and behavioral changes have been reported . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

Metabolic Pathways

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and overall pharmacokinetics .

Transport and Distribution

The transport and distribution of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the pharmacodynamics and therapeutic potential of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

Subcellular Localization

The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWNNTSZJJXEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

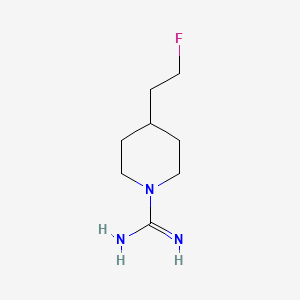

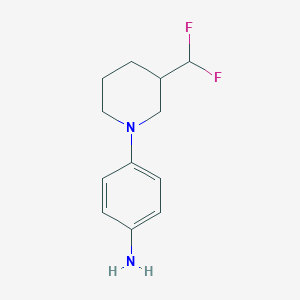

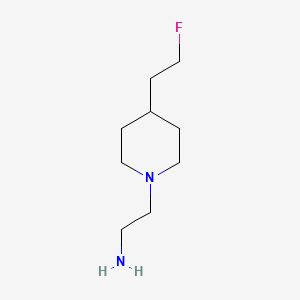

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)

![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)